Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate, also known as EFMTC, is an organofluorine compound and a member of the thiazole family of compounds. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug design, and biochemistry. EFMTC is a relatively new compound and has only recently been studied in depth.
Scientific Research Applications
Synthetic Applications and Antimicrobial Studies
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) synthesized derivatives of this compound and evaluated their antimicrobial activities against various bacterial and fungal strains, employing serial dilution methods. Their findings contribute to understanding the structure-activity relationship through 3D QSAR analysis, highlighting the potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).
Fluorescent Probe for Biothiol Detection
Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This probe can rapidly, sensitively, and selectively detect biothiols in physiological media, demonstrating its utility in revealing cellular function and bioimaging, suggesting its high application potential in analytical chemistry and diagnostics (Wang et al., 2017).
Synthesis Methods Improvement
Fong et al. (2004) developed a convenient synthesis route for thiazole-5-carboxylate esters, showcasing a method that offers moderate yields. This synthesis involves photolysis in acetonitrile, demonstrating an efficient approach to creating thiazole derivatives with potential in various scientific applications (Fong et al., 2004).
One-Pot Synthesis Approach
Meng et al. (2014) reported a new and practical one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available materials. This efficient method underscores the versatility of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives in synthetic chemistry, offering good yields under mild conditions (Meng et al., 2014).
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUXMRIOSHOTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429303 | |
Record name | Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | |
CAS RN |
317319-17-8 | |
Record name | 5-Thiazolecarboxylic acid, 2-(4-fluorophenyl)-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317319-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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